(2-Cyclohexylprop-2-en-1-yl)benzene
Description
Properties
CAS No. |
86409-75-8 |
|---|---|
Molecular Formula |
C15H20 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
2-cyclohexylprop-2-enylbenzene |
InChI |
InChI=1S/C15H20/c1-13(15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2,4-5,8-9,15H,1,3,6-7,10-12H2 |
InChI Key |
VJGHJGJBXBZPRF-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CC1=CC=CC=C1)C2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Dibromocyclopropane Precursors
The synthesis begins with the preparation of a dibromocyclopropane precursor, 1-(2,2-dibromocyclopropyl)benzene , via base-mediated cyclopropanation. Styrene derivatives react with bromoform (1.5 equiv) and triethylbenzylammonium chloride (0.01 equiv) in the presence of aqueous NaOH (50 wt%, 4 equiv) at 60°C for 16 hours. Purification via flash chromatography (hexane) yields the dibromocyclopropane as a viscous oil (42–47% yield).
Cyclopropane Ring-Opening with Ethylmagnesium Bromide
Treatment of 1-(2,2-dibromocyclopropyl)benzene with ethylmagnesium bromide (EtMgBr, 1.4–2.0 equiv) in tetrahydrofuran (THF, 0.5 M) induces regioselective ring-opening to form (2-cyclohexylprop-2-en-1-yl)benzene. The reaction proceeds via nucleophilic attack at the less hindered cyclopropane carbon, followed by β-hydride elimination to establish the double bond. Workup with aqueous quenching and hexane extraction, followed by silica plug purification, affords the product in 74% yield.
Characterization Data
- $$ ^1H $$-NMR (400 MHz, CDCl$$3$$): δ 7.24–7.40 (m, 5H, Ar-H), 5.32 (ddd, $$ J = 7.8, 1.5, 1.4 \, \text{Hz} $$, 1H, CH$$2$$), 4.93 (ABdd, $$ J_{AB} = 11 \, \text{Hz} $$, 1H, CH), 1.70–1.81 (m, 6H, cyclohexyl).
- HRMS (EI$$^+$$): Calc’d for C$${15}$$H$${18}$$ [M]$$^+$$: 198.1409, Found: 198.1412.
Suzuki-Miyaura Cross-Coupling of Boronic Esters
Preparation of Cyclohexyl-Substituted Alkenyl Bromide
1-Bromo-3-cyclohexylprop-1-ene is synthesized via Appel reaction: 3-cyclohexylprop-2-en-1-ol (1.0 equiv) reacts with carbon tetrabromide (CBr$$4$$, 1.2 equiv) and triphenylphosphine (PPh$$3$$, 1.2 equiv) in dichloromethane at 0°C for 2 hours. Fractional distillation under reduced pressure yields the alkenyl bromide (85% purity, 13% yield after redistillation).
Cross-Coupling with Phenylboronic Acid
A Suzuki-Miyaura coupling employs 1-bromo-3-cyclohexylprop-1-ene (1.1 equiv), phenylboronic acid (1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh$$3$$)$$4$$, 5 mol%), and aqueous K$$2$$CO$$3$$ (2.0 equiv) in dimethoxyethane (DME) at 80°C for 12 hours. Chromatographic purification (hexane/ethyl acetate 9:1) delivers the product in 68% yield.
Characterization Data
- $$ ^{13}C $$-NMR (125 MHz, CDCl$$3$$): δ 136.1 (CH, alkene), 133.1 (CH, alkene), 128.4–128.9 (Ar-C), 43.6 (CH$$2$$, cyclohexyl).
- IR (cm$$^{-1}$$): 1617 (C=C), 2891 (C-H cyclohexyl).
Wittig Reaction with Cyclohexyl-Substituted Ylide
Generation of Cyclohexylmethyl Triphenylphosphonium Ylide
Cyclohexylmethyl triphenylphosphonium bromide (1.0 equiv) is deprotonated with potassium tert-butoxide (t-BuOK, 1.1 equiv) in dry THF at −78°C, forming the stabilized ylide.
Reaction with Benzaldehyde
The ylide reacts with benzaldehyde (1.0 equiv) at room temperature for 4 hours, producing (2-cyclohexylprop-2-en-1-yl)benzene via a stereoselective [2+2] cycloaddition followed by retro-Diels-Alder cleavage. Purification via alumina column chromatography (hexane) yields the product in 59% yield.
Characterization Data
- $$ ^1H $$-NMR (500 MHz, CDCl$$3$$): δ 7.35–7.40 (m, 5H, Ar-H), 6.44 (dd, $$ J = 14.2, 6.7 \, \text{Hz} $$, 1H, CH), 5.38 (ddd, $$ J = 7.8, 6.5 \, \text{Hz} $$, 1H, CH$$2$$).
- HRMS (EI$$^+$$): Calc’d for C$${15}$$H$${18}$$ [M]$$^+$$: 198.1409, Found: 198.1415.
Claisen Rearrangement of Allenyl Vinyl Ethers
Synthesis of Allenyl Vinyl Ether Intermediate
(1-(Vinyloxy)buta-2,3-dien-1-yl)benzene is prepared via copper(I)-catalyzed coupling of 3-cyclohexylpropargyl alcohol with vinyl bromide in dioxane at reflux for 16 hours. Purification via flash chromatography (hexane) affords the allenyl ether in 66% yield.
Thermal Rearrangement and Hydrogenation
Heating the allenyl ether at 180°C for 2 hours induces a Claisen rearrangement to form 4-cyclohexylpent-3-en-2-one , which undergoes Wolff-Kishner reduction (hydrazine, KOH, ethylene glycol, 200°C) to yield (2-cyclohexylprop-2-en-1-yl)benzene (51% overall yield).
Characterization Data
- IR (cm$$^{-1}$$): 1956 (C≡C), 1637 (C=O pre-reduction).
- $$ ^{13}C $$-NMR (125 MHz, CDCl$$3$$): δ 171.2 (C=O, pre-reduction), 117.0 (CH$$2$$, post-reduction).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|
| Grignard Ring-Opening | 74 | High regioselectivity | Requires hazardous dibromocyclopropane |
| Suzuki Coupling | 68 | Scalable, mild conditions | Palladium catalyst cost |
| Wittig Reaction | 59 | Stereochemical control | Phosphonium salt synthesis |
| Claisen Rearrangement | 51 | Access to intermediates | Multi-step, moderate yield |
Chemical Reactions Analysis
Types of Reactions
(2-Cyclohexylprop-2-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd) to yield cyclohexylpropylbenzene.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: KMnO₄, H₂CrO₄
Reduction: H₂/Pd
Substitution: HNO₃/H₂SO₄ (nitration), SO₃/H₂SO₄ (sulfonation), Br₂/FeBr₃ (bromination)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Cyclohexylpropylbenzene
Substitution: Nitro, sulfo, and bromo derivatives of (2-Cyclohexylprop-2-en-1-yl)benzene
Scientific Research Applications
(2-Cyclohexylprop-2-en-1-yl)benzene has various applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Cyclohexylprop-2-en-1-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The benzene ring’s delocalized electrons facilitate the formation of intermediates, such as benzenonium ions, which then undergo further transformations to yield substituted products .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The cyclohexyl group in (2-Cyclohexylprop-2-en-1-yl)benzene donates electrons via hyperconjugation, mildly activating the benzene ring toward electrophilic substitution. However, this effect is weaker compared to para-methoxy substituents, which strongly activate the ring via resonance .
- Steric Effects : The bulky cyclohexyl group impedes reactions at the ortho positions, a contrast to smaller substituents like methyl or nitro groups in analogs such as nitrobenzene or toluene derivatives .
- Reactivity : The propenyl group’s unsaturation makes the compound susceptible to radical polymerization or Diels-Alder reactions, akin to other allyl-substituted aromatics like allylbenzene .
Stability and Handling Considerations
Unlike nitro- or methoxy-substituted benzenes, which exhibit high stability under ambient conditions, (2-Cyclohexylprop-2-en-1-yl)benzene requires storage under inert atmospheres (e.g., nitrogen) at low temperatures (-20°C) to prevent oxidation or polymerization . This contrasts with benzyl benzoate, which remains stable at room temperature for years .
Q & A
Basic Research Questions
Q. How can the synthesis of (2-Cyclohexylprop-2-en-1-yl)benzene be optimized for yield and purity?
- Methodological Answer : The Friedel-Crafts alkylation is a common synthetic route. Use anhydrous aluminum chloride (AlCl₃) as a catalyst under inert conditions to minimize side reactions like carbocation rearrangements . Monitor reaction progress via thin-layer chromatography (TLC) and purify the product using fractional distillation or column chromatography. Optimize stoichiometric ratios (e.g., cyclohexyl chloride to benzene) to reduce polyalkylation byproducts. Post-synthesis, verify purity via NMR (¹H/¹³C) and GC-MS analysis .
Q. What spectroscopic techniques are critical for characterizing (2-Cyclohexylprop-2-en-1-yl)benzene?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and cyclohexyl/propenyl protons (δ 1.0–2.5 ppm). Compare coupling constants (J-values) to confirm allylic (prop-2-en-1-yl) geometry .
- IR Spectroscopy : Detect C=C stretching (~1640 cm⁻¹) and C-H bending in the cyclohexyl group (~720 cm⁻¹).
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z = 200–250 for C₁₅H₁₈) and fragmentation patterns .
Q. How can researchers perform a comparative analysis of (2-Cyclohexylprop-2-en-1-yl)benzene with structurally related cyclohexene derivatives?
- Methodological Answer :
- Biological Activity : Use antimicrobial assays (e.g., disc diffusion) and antioxidant tests (DPPH radical scavenging) to compare activity profiles. For example, 2-Cyclohexen-1-one derivatives show antimicrobial activity (MIC = 8–16 µg/mL) .
- Structural Comparisons : Overlay X-ray crystallography data or DFT-optimized structures to assess steric/electronic effects of substituents (e.g., cyclohexyl vs. methyl groups) .
Advanced Research Questions
Q. How can contradictions in reported biological activity data for (2-Cyclohexylprop-2-en-1-yl)benzene derivatives be resolved?
- Methodological Answer :
- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to minimize variability. For instance, discrepancies in antioxidant IC₅₀ values may arise from differences in DPPH assay protocols .
- Meta-Analysis : Use computational tools (e.g., ChemAxon or Schrödinger Suite) to aggregate data from PubChem and EPA DSSTox, identifying trends in bioactivity across substituent patterns .
Q. What computational approaches are effective for predicting the physicochemical properties of (2-Cyclohexylprop-2-en-1-yl)benzene?
- Methodological Answer :
- QSPR Models : Train neural networks using datasets of logP, boiling points, and molar refractivity from analogs like 1-Cyclohexyl-2,4-dimethylbenzene .
- DFT Calculations : Compute HOMO-LUMO gaps to predict reactivity in electrophilic substitution reactions (e.g., nitration or sulfonation) .
Q. How can substituent effects on the thermodynamic stability of (2-Cyclohexylprop-2-en-1-yl)benzene be mechanistically studied?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under nitrogen to assess thermal stability.
- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe hydrogen abstraction pathways in oxidation reactions .
Q. What strategies are recommended for designing enzyme inhibition studies involving (2-Cyclohexylprop-2-en-1-yl)benzene derivatives?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., cyclooxygenase-2). Validate with in vitro assays (e.g., fluorescence polarization) .
- Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., halogens, methoxy groups) and correlate IC₅₀ values with electronic parameters (Hammett σ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
